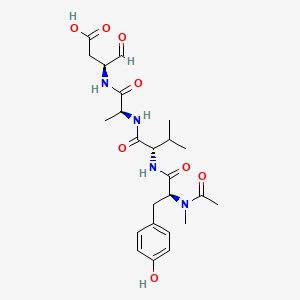
Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.
准备方法
The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.
Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.
化学反应分析
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
科学研究应用
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:
Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.
Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.
Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.
作用机制
The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .
相似化合物的比较
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:
Acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde: Lacks the N-methyl group, resulting in different inhibitory properties.
Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a different chemical structure and mechanism of action.
These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .
生物活性
Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic peptide that has garnered attention for its potential biological activities. This compound's structure comprises various amino acids, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₄H₁₈N₄O₄
- Molecular Weight : 306.32 g/mol
This structure includes:
- Acetyl group
- N-methyl group on tyrosine
- Valine
- Alanine
- Aspartic acid
- Enzyme Inhibition : this compound may exhibit inhibitory effects on specific enzymes, similar to other peptide inhibitors. For instance, caspase inhibitors are known to modulate apoptotic pathways, which could be a mechanism for this compound .
- Cell Signaling Modulation : The compound's amino acid composition suggests potential interactions with various receptors and signaling pathways, particularly those involved in inflammation and apoptosis .
- Cytokine Regulation : Preliminary studies indicate that peptides with similar structures can influence cytokine production, such as interleukin-1 beta (IL-1β), which plays a role in inflammatory responses .
Case Studies and Research Findings
Several studies have investigated the biological activities of peptides similar to this compound:
- Study on Apoptosis : A study demonstrated that peptides with structural similarities can inhibit apoptosis in human cells by blocking caspase activation, leading to increased cell survival under stress conditions .
- Inflammatory Response Modulation : Research indicated that certain peptide sequences can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .
Data Table of Biological Activities
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDKJCHUAGGDW-VJARNRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













